molecular formula C10H13ClN2O B6283721 N-(2,3-dihydro-1H-isoindol-5-yl)acetamide hydrochloride CAS No. 412294-03-2

N-(2,3-dihydro-1H-isoindol-5-yl)acetamide hydrochloride

Cat. No.: B6283721
CAS No.: 412294-03-2
M. Wt: 212.67 g/mol
InChI Key: BSOMJIZKGJDLEE-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1H-isoindol-5-yl)acetamide hydrochloride: is a chemical compound with the molecular formula C10H12N2O.ClH. It is a derivative of isoindoline and is often used in various chemical and pharmaceutical research applications. The compound is known for its unique structure, which includes an isoindoline ring system fused with an acetamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-dihydro-1H-isoindol-5-yl)acetamide hydrochloride typically involves the reaction of isoindoline derivatives with acetic anhydride in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes steps such as purification through recrystallization and drying to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: N-(2,3-dihydro-1H-isoindol-5-yl)acetamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The acetamide group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions include oxo derivatives, reduced forms of the compound, and substituted acetamide derivatives.

Scientific Research Applications

Chemistry: N-(2,3-dihydro-1H-isoindol-5-yl)acetamide hydrochloride is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is used in the development of new chemical reactions.

Biology: In biological research, the compound is used to study the interactions of isoindoline derivatives with biological targets. It is also used in the development of new bioactive molecules.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new pharmaceutical agents. It is investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1H-isoindol-5-yl)acetamide hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

  • N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide
  • 2-(2,6-dioxopiperidin-3-yl)-5-(piperidin-4-yl)isoindole-1,3-dione

Uniqueness: N-(2,3-dihydro-1H-isoindol-5-yl)acetamide hydrochloride is unique due to its specific isoindoline structure and the presence of the acetamide group. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

412294-03-2

Molecular Formula

C10H13ClN2O

Molecular Weight

212.67 g/mol

IUPAC Name

N-(2,3-dihydro-1H-isoindol-5-yl)acetamide;hydrochloride

InChI

InChI=1S/C10H12N2O.ClH/c1-7(13)12-10-3-2-8-5-11-6-9(8)4-10;/h2-4,11H,5-6H2,1H3,(H,12,13);1H

InChI Key

BSOMJIZKGJDLEE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC2=C(CNC2)C=C1.Cl

Purity

95

Origin of Product

United States

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